molecular formula C21H26O3 B14611099 4-Methylphenyl 4-(heptyloxy)benzoate CAS No. 58600-99-0

4-Methylphenyl 4-(heptyloxy)benzoate

Cat. No.: B14611099
CAS No.: 58600-99-0
M. Wt: 326.4 g/mol
InChI Key: DFZMVIJKTWVOTL-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-(heptyloxy)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by its unique structure, which includes a 4-methylphenyl group and a 4-(heptyloxy)benzoate group.

Preparation Methods

The synthesis of 4-Methylphenyl 4-(heptyloxy)benzoate typically involves the esterification reaction between 4-methylphenol and 4-(heptyloxy)benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-Methylphenyl 4-(heptyloxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 4-methylphenol and 4-(heptyloxy)benzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the ortho and para positions relative to the ester group.

Scientific Research Applications

4-Methylphenyl 4-(heptyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of ester chemistry and reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-(heptyloxy)benzoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The ester group can undergo hydrolysis, releasing active metabolites that exert specific effects.

Comparison with Similar Compounds

4-Methylphenyl 4-(heptyloxy)benzoate can be compared with similar compounds such as:

    4-Methylphenyl benzoate: Lacks the heptyloxy group, resulting in different physical and chemical properties.

    4-Methoxyphenyl benzoate: Contains a methoxy group instead of a heptyloxy group, affecting its reactivity and applications.

    Phenyl benzoate: The simplest ester in this series, used as a reference compound in various studies.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.

Properties

CAS No.

58600-99-0

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(4-methylphenyl) 4-heptoxybenzoate

InChI

InChI=1S/C21H26O3/c1-3-4-5-6-7-16-23-19-14-10-18(11-15-19)21(22)24-20-12-8-17(2)9-13-20/h8-15H,3-7,16H2,1-2H3

InChI Key

DFZMVIJKTWVOTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C

Origin of Product

United States

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